The compound (5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one is a member of the thiazolidinone class, characterized by its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis.
The synthesis of (5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Catalysts may also be employed to facilitate specific steps in the synthesis process.
The molecular structure of (5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one can be represented in several ways:
CCN(CC)c1ccc(/C=C(\C(N2CCC(O)=O)=O)/SC2=S)cc1
CWQLQYNQWCTDQF-FMIVXFBMSA-N
(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the presence of sulfur and nitrogen atoms, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for (5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with biological targets:
Research indicates that compounds similar to this one have shown potential in inhibiting pathways associated with inflammation and cancer progression.
(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one has several potential applications:
This compound's unique structural features make it a valuable candidate for further research in both synthetic chemistry and pharmacology.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: